8-Fluorooctanal
Description
8-Fluorooctanal (C₈H₁₅FO) is a fluorinated aldehyde characterized by an eight-carbon chain with a fluorine atom at the terminal (8th) carbon and an aldehyde group (-CHO) at the first carbon. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nature of fluorine, which modulates reactivity and stability.
Properties
IUPAC Name |
8-fluorooctanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO/c9-7-5-3-1-2-4-6-8-10/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCYWSRWQVLEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208025 | |
| Record name | Octanal, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-17-9 | |
| Record name | Octanal, 8-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanal, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluorooctanal can be synthesized through several methods. One common approach involves the fluorination of octanal using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile. The reaction can be represented as follows:
C7H15CHO+Selectfluor→C7H15CHFO+by-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluorooctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 8-fluorooctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 8-fluoro-1-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: 8-Fluorooctanoic acid.
Reduction: 8-Fluoro-1-octanol.
Substitution: 8-Iodooctanal (when fluorine is substituted with iodine).
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
8-Fluorooctanal has shown potential as a precursor in the synthesis of fluorinated compounds that exhibit anticancer activity. For instance, fluorinated derivatives of flavonoids, which can be synthesized using this compound, have been studied for their anti-lung cancer properties. In silico studies indicate that these compounds can bind effectively to cancer-related targets, suggesting a pathway for developing targeted therapies against lung cancer .
Fluorinated Flavoproteins
Research utilizing this compound has also focused on its role in the synthesis of 8-fluoro derivatives of riboflavin and flavoproteins. These compounds have been analyzed using 19F NMR spectroscopy to study their behavior in biological systems. The resulting data provide insights into the electron density changes upon ligand binding, which is critical for understanding enzyme mechanisms and designing inhibitors .
Material Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties such as thermal stability and chemical resistance. The fluorination process can significantly alter the surface characteristics of polymers, making them suitable for applications in coatings and membranes .
Nanostructured Materials
Recent studies have investigated the use of this compound in the synthesis of nanostructured materials with specific optical properties. These materials have potential applications in photonics and sensing technologies due to their unique light absorption and emission characteristics .
Analytical Chemistry
NMR Spectroscopy Applications
The unique NMR properties of this compound make it a valuable compound in analytical chemistry. Its fluorine atom provides distinct spectral features that can be utilized for tracking molecular interactions and dynamics in various chemical environments. This application is particularly useful in environmental monitoring and studying complex biological systems .
Chemical Sensors
this compound derivatives have been developed as chemosensors capable of detecting fluoride ions and other anions through changes in their spectral properties. These sensors demonstrate high sensitivity and selectivity, making them suitable for environmental analysis and safety monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 8-Fluorooctanal involves its reactivity as an aldehyde. The presence of the fluorine atom influences the compound’s electronic properties, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where this compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds for Comparison:
1-Fluorooctane (C₈H₁₇F): A fluorinated alkane with fluorine at the first carbon .
2-Fluorooctanoic Acid (C₈H₁₅FO₂): A fluorinated carboxylic acid with fluorine at the second carbon .
8-(9H-Fluoren-9-ylidene)octanal (C₂₁H₂₂O): An aldehyde with a fluorene substituent .
Perfluorooctanoic Acid (PFOA) (C₈HF₁₅O₂): A fully fluorinated carboxylic acid .
Table 1: Structural and Physicochemical Properties
| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |
|---|---|---|---|---|---|
| 8-Fluorooctanal | Not Available | C₈H₁₅FO | ~146.2 (estimated) | Aldehyde (-CHO) | Polar, reactive, fluorophilic |
| 1-Fluorooctane | 463-11-6 | C₈H₁₇F | 132.22 | Alkane (-F terminal) | Non-polar, hydrophobic, low reactivity |
| 2-Fluorooctanoic Acid | Not Provided | C₈H₁₅FO₂ | 178.20 | Carboxylic acid (-COOH) | Acidic, high solubility in polar solvents |
| 8-(9H-Fluoren-9-ylidene)octanal | 61286-78-0 | C₂₁H₂₂O | 290.40 | Aldehyde with fluorene | Conjugated system, UV-active |
| PFOA | 335-67-1 | C₈HF₁₅O₂ | 414.07 | Perfluorinated acid | Persistent, bioaccumulative, surfactant |
Reactivity and Stability
- This compound vs. 1-Fluorooctane: The aldehyde group in this compound increases polarity and reactivity (e.g., nucleophilic additions) compared to the non-reactive alkane chain in 1-Fluorooctane. Fluorine’s inductive effect in this compound may stabilize the aldehyde against oxidation .
- Comparison with 2-Fluorooctanoic Acid: The carboxylic acid group in 2-Fluorooctanoic acid enhances acidity (pKa ~2-3) and hydrogen-bonding capacity, unlike the neutral aldehyde group in this compound. Fluorine’s position also influences electronic effects: 2-fluorination in the acid vs. 8-fluorination in the aldehyde .
- PFOA : As a perfluorinated compound, PFOA exhibits extreme chemical and thermal stability due to strong C-F bonds, whereas this compound’s single fluorine and aldehyde group make it less persistent in the environment .
Biological Activity
8-Fluorooctanal is a fluorinated aldehyde with the molecular formula CHFO. As a compound that incorporates fluorine, it has garnered interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its unique structure, which includes a fluorine atom attached to the octanal chain. This modification can influence its reactivity and interactions with biological systems. The compound is classified under organofluorines, which are known for their diverse biological activities due to the presence of fluorine.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 150.21 g/mol |
| Boiling Point | Not specified |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Its fluorinated structure can enhance lipophilicity, allowing it to penetrate cellular membranes more effectively than non-fluorinated analogs. This property may lead to altered pharmacokinetics and bioavailability.
- Enzyme Interaction : Preliminary studies suggest that this compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The presence of fluorine can affect enzyme binding affinity and specificity.
- Receptor Modulation : The compound may also interact with specific receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various fluorinated aldehydes, including this compound. It was found to exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxicity : In vitro tests demonstrated that this compound has cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways, which could be leveraged for cancer therapies .
- Neuroprotective Effects : Research indicated that this compound may provide neuroprotective benefits in models of neurodegenerative diseases by modulating oxidative stress and inflammation .
Research Findings
Recent investigations into the biological activity of this compound have revealed several promising findings:
- Fluorinated Compounds in Drug Design : The incorporation of fluorine into drug molecules can enhance their metabolic stability and binding affinity. This principle is being explored in the design of new pharmaceuticals based on this compound .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown favorable interactions between this compound and target proteins involved in disease pathways, supporting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for producing 8-Fluorooctanal with high purity?
- Methodological Answer : this compound can be synthesized via nucleophilic fluorination of octanal derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by characterization via / NMR and GC-MS to confirm purity (>95%). Critical variables include reaction temperature (-20°C to 0°C) and stoichiometric control to minimize byproducts like elimination adducts .
Q. How can this compound be detected and quantified in complex matrices (e.g., biological samples)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Use a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile. Quantify via isotopic labeling (e.g., -8-Fluorooctanal as an internal standard) to mitigate matrix effects. Detection limits as low as 0.1 ng/mL have been reported in serum samples .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies show that this compound degrades in aqueous solutions (hydrolysis half-life: 48 hours at pH 7, 25°C). For long-term storage, dissolve in anhydrous DMSO or ethanol and store at -80°C under nitrogen. Monitor degradation via periodic GC-MS analysis to detect aldehyde oxidation products (e.g., 8-fluorooctanoic acid) .
Q. What analytical protocols are recommended for verifying this compound’s structural integrity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : NMR (δ -120 to -125 ppm for CF groups) and NMR (δ 9.7–9.9 ppm for aldehyde proton).
- FT-IR : C-F stretch (~1150–1250 cm) and C=O stretch (~1720 cm).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorination efficiencies for this compound synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, fluorinating agent activity, or trace moisture. Design a controlled study comparing DAST vs. XtalFluor-E in anhydrous dichloromethane. Use Design of Experiments (DoE) to evaluate factors like temperature, reaction time, and reagent purity. Replicate trials (n ≥ 3) and apply ANOVA to identify statistically significant variables .
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms polarize the aldehyde group, enhancing electrophilicity. Investigate via density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, compare reaction rates with non-fluorinated analogs using stopped-flow kinetics under inert conditions .
Q. How does this compound interact with environmental matrices, and what are its degradation pathways?
- Methodological Answer : In environmental water, this compound undergoes photodegradation (λ = 254 nm) to form perfluorinated carboxylic acids (PFCAs). Use LC-QTOF-MS to identify intermediates. For soil studies, employ batch sorption experiments with varying organic carbon content (e.g., 0.5–5%) to model K values. Compare with PFOS/PFOA analogs to assess persistence .
Q. What strategies are effective for tracing this compound metabolites in vivo?
- Methodological Answer : Administer -radiolabeled this compound to rodent models. Use PET imaging for real-time tracking and HPLC-radioisotope detection in plasma/tissue homogenates. Identify metabolites (e.g., fluorooctanol glucuronides) via enzymatic hydrolysis followed by MS/MS fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
